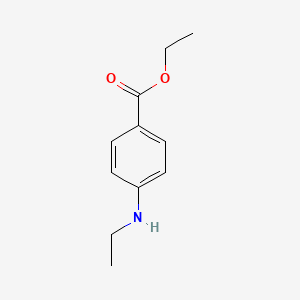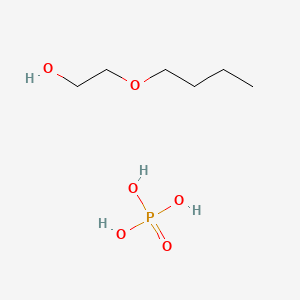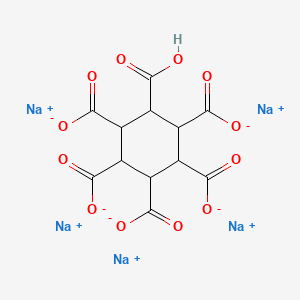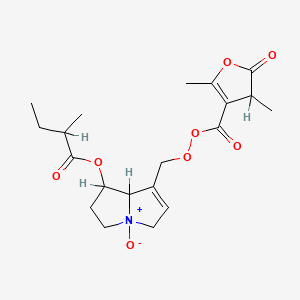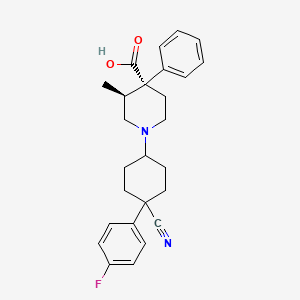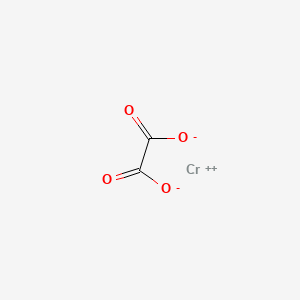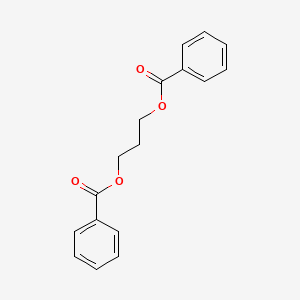
1,3-Benzodioxol-5-ylacetaldehyde
Overview
Description
1,3-Benzodioxol-5-ylacetaldehyde, also known as safrole aldehyde, is a chemical compound that belongs to the class of aldehydes. It is widely used in the chemical industry for the synthesis of various organic compounds. The compound is also of great interest to the scientific community due to its unique properties and potential applications.
Scientific Research Applications
CO2 Adsorption
The compound has been used in the synthesis of metal-organic frameworks (MOFs) that show excellent CO2 adsorption capacity. This is due to the open metal site and high porosity of the MOFs, which can be beneficial for carbon capture technologies .
Acylation Catalyst
1,3-Benzodioxol-5-ylacetaldehyde derivatives have been used as catalysts in acylation reactions. This process is significant for the industrial production of various compounds, including pharmaceuticals and fine chemicals .
Anticancer Activity
Derivatives of 1,3-Benzodioxol-5-ylacetaldehyde have been designed and synthesized for their anticancer activity. They have been evaluated against various cancer cell lines, showing promise as potential anticancer agents .
Synthetic Methodology
The compound has been involved in synthetic methods for creating 1,3-benzodioxole derivatives. These methods are crucial for producing intermediates used in pharmaceuticals and agrochemicals .
Drug Discovery
While not directly mentioned for 1,3-Benzodioxol-5-ylacetaldehyde, related triazole compounds have found broad applications in drug discovery. This suggests potential areas where the compound could be applied in future research .
Mechanism of Action
Target of Action
The primary target of 1,3-Benzodioxol-5-ylacetaldehyde is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
1,3-Benzodioxol-5-ylacetaldehyde interacts with its target, the auxin receptor TIR1, acting as an agonist . This interaction enhances root-related signaling responses, promoting root growth in plants such as Arabidopsis thaliana and Oryza sativa .
Biochemical Pathways
The compound’s action affects the auxin response pathway, a key biochemical pathway in plants . It enhances the transcriptional activity of the auxin response reporter (DR5:GUS) and down-regulates the expression of root growth-inhibiting genes .
Result of Action
The result of 1,3-Benzodioxol-5-ylacetaldehyde’s action is a significant promotion of root growth . This is achieved through its interaction with the auxin receptor TIR1, leading to enhanced auxin response and down-regulation of root growth-inhibiting genes .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,4-5H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMZTAWQQFJQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296095 | |
| Record name | 1,3-benzodioxol-5-ylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxol-5-ylacetaldehyde | |
CAS RN |
6543-34-6 | |
| Record name | NSC107645 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-benzodioxol-5-ylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





